Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536407
InChI: InChI=1S/C11H14O3S/c1-8(7-11(13)14-2)6-9(12)10-4-3-5-15-10/h3-5,8H,6-7H2,1-2H3
SMILES: CC(CC(=O)C1=CC=CS1)CC(=O)OC
Molecular Formula: C11H14O3S
Molecular Weight: 226.29 g/mol

Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate

CAS No.:

Cat. No.: VC13536407

Molecular Formula: C11H14O3S

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate -

Specification

Molecular Formula C11H14O3S
Molecular Weight 226.29 g/mol
IUPAC Name methyl 3-methyl-5-oxo-5-thiophen-2-ylpentanoate
Standard InChI InChI=1S/C11H14O3S/c1-8(7-11(13)14-2)6-9(12)10-4-3-5-15-10/h3-5,8H,6-7H2,1-2H3
Standard InChI Key GHWSYMGCDYXSQA-UHFFFAOYSA-N
SMILES CC(CC(=O)C1=CC=CS1)CC(=O)OC
Canonical SMILES CC(CC(=O)C1=CC=CS1)CC(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate (IUPAC: methyl 3-methyl-5-oxo-5-(thiophen-2-yl)pentanoate) is characterized by the molecular formula C₁₁H₁₄O₃S and a molecular weight of 226.29 g/mol. Its structure integrates a thiophene moiety at the 5-oxo position of a branched valerate ester chain, with a methyl substituent at the third carbon (Figure 1). The thiophene ring contributes aromaticity and electronic conjugation, while the keto group and ester functionality enable diverse reactivity.

Key Structural Attributes

  • Thiophene ring: A five-membered heterocycle with sulfur at position 2, conferring π-electron delocalization and moderate electrophilicity.

  • Keto group: The 5-oxo group enhances polarity and serves as a site for nucleophilic addition or condensation reactions.

  • Methyl branch: Steric effects at the third carbon influence conformational flexibility and regioselectivity in reactions.

Synthesis and Manufacturing Pathways

Core Synthetic Strategies

While no direct synthesis of methyl 5-(2-thienyl)-3-methyl-5-oxovalerate is documented, analogous routes for structurally related esters suggest viable approaches:

Friedel-Crafts Acylation

Thiophene undergoes Friedel-Crafts acylation with γ-keto esters in the presence of Lewis acids (e.g., AlCl₃) to yield 5-(2-thienyl)-5-oxo derivatives . For example, reacting methyl 3-methyl-5-oxovaleroyl chloride with thiophene could produce the target compound, though regioselectivity must be controlled to favor substitution at the thiophene’s α-position.

Esterification of Preformed Acids

A two-step process involves:

  • Synthesizing 5-(2-thienyl)-3-methyl-5-oxovaleric acid via Claisen condensation between methyl acetoacetate and thiophene-2-carbonyl chloride.

  • Esterifying the carboxylic acid with methanol using acid catalysis (e.g., H₂SO₄) .

Representative Reaction Scheme

Thiophene-2-carbonyl chloride+methyl acetoacetateBase5-(2-thienyl)-3-methyl-5-oxovaleric acidMeOH, H⁺Methyl ester[1][2]\text{Thiophene-2-carbonyl chloride} + \text{methyl acetoacetate} \xrightarrow{\text{Base}} \text{5-(2-thienyl)-3-methyl-5-oxovaleric acid} \xrightarrow{\text{MeOH, H⁺}} \text{Methyl ester}[1][2]

Patent-Derived Optimization

A 2013 patent (WO2013186792A2) details methods for synthesizing complex benzimidazole esters, highlighting techniques transferable to methyl 5-(2-thienyl)-3-methyl-5-oxovalerate :

  • Solvent selection: Ketones (e.g., acetone) or polar aprotic solvents (DMF) improve reaction homogeneity.

  • Catalysis: Thionyl chloride or sulfuric acid enhances esterification efficiency.

  • Purification: Chromatography or recrystallization from ether/hexane mixtures yields high-purity product .

Reactivity and Functionalization

Nucleophilic Additions

The keto group undergoes nucleophilic attack by Grignard reagents, hydrides, or amines:

R-MgX+C=OR-C-O⁻MgXH⁺R-CH(OH)-[1]\text{R-MgX} + \text{C=O} \rightarrow \text{R-C-O⁻MgX} \xrightarrow{\text{H⁺}} \text{R-CH(OH)-}[1]

This reactivity is exploitable for introducing alkyl/aryl groups at the 5-position.

Cyclization Reactions

Intramolecular ester-keto interactions can form γ-lactones or fused heterocycles under acidic or basic conditions. For instance, treatment with NaH may induce Dieckmann cyclization to yield a thieno-fused lactone .

Sulfur-Specific Transformations

The thiophene ring participates in electrophilic substitution (e.g., nitration, sulfonation) at the 5-position, enabling further functionalization without disrupting the ester or keto groups .

Biological and Industrial Applications

Material Science Applications

  • Conductive polymers: Thiophene-containing esters serve as monomers for polythiophenes, used in organic semiconductors .

  • Coordination chemistry: The keto and ester groups can chelate metal ions, forming complexes with catalytic or photoluminescent properties.

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral drug intermediates.

  • Computational modeling: DFT studies to predict reactivity and optimize synthetic pathways.

  • Biological screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities in vitro.

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